1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine, commonly known as Avapritinib, is a small molecule compound with significant implications in medicinal chemistry. It is primarily recognized for its role in targeted cancer therapy, particularly for treating certain types of leukemia and other malignancies. The compound's molecular formula is C₂₆H₂₇FN₁₀, with a molecular weight of 498.56 g/mol. Its CAS number is 1703793-34-3, and it is classified under various chemical databases for research purposes.
Avapritinib was developed by Blueprint Medicines and has been studied extensively for its therapeutic potential. It is available for research use from various suppliers, including VWR and BLD Pharm . The compound requires specific storage conditions to maintain its efficacy, typically kept in a dark place at temperatures between 2°C and 8°C .
Avapritinib falls under the category of kinase inhibitors, specifically targeting the mutant form of the receptor tyrosine kinase known as KIT. This classification places it among compounds that are crucial for the treatment of cancers characterized by mutations in the KIT gene.
The synthesis of Avapritinib involves a multi-step process that integrates various organic chemistry techniques. The general approach includes:
The synthesis typically requires conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of Avapritinib features a complex arrangement that includes multiple heterocyclic rings. The presence of fluorine in the phenyl group enhances its biological activity by influencing binding affinity to target proteins.
Key structural characteristics include:
The structural representation can be visualized using molecular modeling software which highlights the three-dimensional conformation essential for its interaction with biological targets.
Avapritinib undergoes various chemical reactions pertinent to its functionality as a kinase inhibitor:
These reactions are critical in determining the compound's efficacy and safety profile in clinical applications.
Avapritinib acts primarily as a selective inhibitor of mutant forms of the KIT receptor tyrosine kinase. The mechanism involves:
Preclinical studies have demonstrated that Avapritinib effectively reduces tumor growth in models expressing mutant KIT receptors, highlighting its therapeutic potential.
Avapritinib is a solid compound with specific solubility characteristics that influence its formulation for therapeutic use.
Key chemical properties include:
Relevant data from studies indicate that these properties are crucial for developing effective delivery systems for clinical applications.
Avapritinib is primarily used in oncology research, particularly for:
The ongoing research aims to explore its potential in combination therapies and other cancer types beyond those currently approved.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2